Home > Products > Screening Compounds P37905 > ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine
((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine - 912440-88-1

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine

Catalog Number: EVT-353439
CAS Number: 912440-88-1
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Serotonin (5-Hydroxytryptamine, 5-HT)

  • Relevance: Serotonin is the endogenous ligand for the serotonin receptors, including the 5-HT2A receptor, which is the primary target of ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (TCB-2). [, , , , , , , , , , , , , , , , , , , , , , , ] TCB-2 acts as a potent agonist at this receptor, mimicking the effects of serotonin.

(R)-2,5-Dimethoxy-4-iodoamphetamine ((R)-DOI)

  • Relevance: Like TCB-2, (R)-DOI exhibits high affinity for the 5-HT2A receptor, and both compounds are considered hallucinogenic due to their agonist activity at this receptor subtype. []

Lysergic Acid Diethylamide (LSD)

  • Relevance: LSD shares a similar mechanism of action with TCB-2, as both compounds primarily exert their effects by activating 5-HT2A receptors in the brain. [, ] The hallucinogenic properties of both compounds are attributed to this shared receptor target.

Psilocin

  • Relevance: Psilocin and TCB-2 share the 5-HT2A receptor as their primary target, and both induce antidepressant-like effects that are blocked by 5-HT2A receptor antagonists. []

Ketanserin

  • Relevance: Ketanserin serves as a pharmacological tool to block or reverse the effects of TCB-2, as it competes for the same binding site on the 5-HT2A receptor but without activating it. [, , ]

MDL 11,939

  • Relevance: MDL 11,939 effectively blocks the effects of TCB-2, highlighting the specific involvement of the 5-HT2A receptor in mediating TCB-2's actions. [, ]
  • Relevance: Volinanserin can abolish the antidepressant-like effects induced by TCB-2 in behavioral tests, demonstrating the essential role of 5-HT2A receptor activation in mediating these effects. []

(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl) methylamine (2C-BCB)

  • Relevance: 2C-BCB, like TCB-2, is a hallucinogenic 5-HT2A receptor agonist. [] Structural similarities likely contribute to their shared binding affinity and functional effects at this receptor.

LA-SS-Az [(2′S,4′S)-(+)-9,10-didehydro-6-methylergoline-8β-(trans-2,4-dimethylazetidide)]

  • Relevance: Like TCB-2, LA-SS-Az is a 5-HT2A receptor agonist that exhibits anti-inflammatory effects by suppressing TNF-induced inflammation. []
  • Relevance: 8-OH-DPAT is used in research to distinguish the effects mediated by the 5-HT1A receptor from those of the 5-HT2A receptor, the primary target of TCB-2. [, , ]

BW723C86

  • Relevance: Similar to the use of 8-OH-DPAT to differentiate 5-HT1A from 5-HT2A effects, BW723C86 is used to differentiate the actions of 5-HT2B receptors from the 5-HT2A receptors targeted by TCB-2. [, , , , ]
  • Relevance: CP 93129 dihydrochloride is employed as a pharmacological tool to investigate the role of the 5-HT1B receptor and to distinguish its effects from those of the 5-HT2A receptor, which TCB-2 targets. [, ]
  • Relevance: PNU 142633 is used in research to study the specific functions of the 5-HT1D receptor and differentiate its actions from those of other serotonin receptors, including the 5-HT2A receptor, the target of TCB-2. []
  • Relevance: BIMU-8 helps researchers isolate and understand the specific roles of the 5-HT4 receptor, contrasting them with the actions of other serotonin receptors, including the 5-HT2A receptor targeted by TCB-2. []

LP 44

  • Relevance: LP 44 is employed as a tool to study the functions of the 5-HT7 receptor and differentiate its effects from those of other serotonin receptors, including the 5-HT2A receptor, which is the target of TCB-2. [, ]
  • Relevance: Rizatriptan benzoate is used to assess the vasoactivity of 5-HT1B/1D receptors in comparison to the 5-HT2A receptor, which is the target of TCB-2. []

Ergovaline

  • Relevance: Ergovaline's vasoconstrictive effects are relevant because they are believed to involve interactions with serotonin receptors, particularly the 5-HT2A receptor, which is also targeted by TCB-2. [, , , ]

NBOH-2C-CN

  • Relevance: NBOH-2C-CN, like TCB-2, activates 5-HT2A receptors and is therefore relevant for comparative studies of receptor pharmacology and potential therapeutic applications. []
Overview

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, commonly known as TCB-2, is a synthetic compound primarily studied for its selective agonistic activity on the serotonin 5-HT2A receptor. This receptor is integral to various physiological processes, including mood regulation, cognition, and perception. The compound has garnered attention in pharmacological research due to its potential implications in understanding serotonin-related disorders and the development of therapeutic agents.

Source and Classification

TCB-2 is classified as a synthetic organic compound and falls under the category of phenethylamines. It is structurally related to other compounds that interact with serotonin receptors, making it a valuable tool for neuroscientific research. The chemical is available from various suppliers, including EvitaChem and BenchChem, which provide detailed product descriptions and synthesis information.

Synthesis Analysis

Methods

The synthesis of ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine typically involves a multi-step process:

  1. Bromination: The starting material, 3,6-dimethoxybenzocyclobutene, undergoes bromination at the 4-position to introduce a bromine atom.
  2. Aminomethylation: The brominated intermediate is treated with methylamine to introduce the methylamine group onto the benzocyclobutene ring.
  3. Hydrobromide Formation: The final step involves forming the hydrobromide salt of TCB-2 to enhance its stability and solubility for research applications.

Technical Details

The synthesis can be optimized for larger-scale production while ensuring high purity and yield through controlled reaction conditions and purification techniques. Specific reagents such as potassium permanganate or lithium aluminum hydride may be used in subsequent reactions involving TCB-2.

Molecular Structure Analysis

Structure

The molecular structure of ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine can be represented by its IUPAC name:

IUPAC Name [(7R)3bromo2,5dimethoxy7bicyclo[4.2.0]octa1(6),2,4trienyl]methanamine\text{IUPAC Name }[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine

Data

The molecular formula is C11H14BrNO2C_{11}H_{14}BrNO_2, with a molecular weight of approximately 272.14 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

Chemical Reactions Analysis

Reactions

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine can participate in various chemical reactions:

  1. Oxidation: The methoxy groups can be oxidized to form quinone derivatives using reagents like potassium permanganate.
  2. Reduction: The bromine atom can be removed through reduction processes using lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.
  3. Substitution: The compound can undergo nucleophilic substitution with amines or thiols under basic conditions, leading to various substituted derivatives.

Technical Details

These reactions are significant for modifying TCB-2's structure to explore its pharmacological effects further.

Mechanism of Action

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine exerts its effects primarily through agonism of the serotonin 5-HT2A receptors. Upon binding to these receptors, TCB-2 activates a cascade of intracellular signaling pathways that influence neurotransmitter release and neuronal excitability.

Process and Data

Research indicates that TCB-2's activation of the serotonin 5-HT2A receptor leads to alterations in mood and perception, making it a candidate for studying the underlying mechanisms of psychiatric disorders .

Physical and Chemical Properties Analysis

Physical Properties

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine is typically presented as a crystalline solid or powder. Its solubility in various solvents makes it suitable for laboratory applications.

Chemical Properties

The compound demonstrates stability under standard laboratory conditions but may undergo degradation or react with strong oxidizing agents. Its melting point and boiling point data are not explicitly documented but can be inferred from similar compounds within its class.

Relevant analyses indicate that TCB-2's interactions with biological systems are influenced by its structural characteristics and functional groups.

Applications

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine serves primarily in scientific research as a selective agonist for serotonin 5-HT2A receptors. It is utilized in studies exploring:

  1. Neuroscience: Investigating the role of serotonin in mood disorders and cognitive functions.
  2. Pharmacology: Developing new therapeutic agents targeting serotonin receptors.
  3. Psychiatric Research: Understanding the mechanisms underlying psychiatric conditions linked to serotonin dysregulation .
Neuropharmacological Mechanisms of TCB-2 as a Serotonin 5-HT2A Receptor Agonist

Structural Determinants of TCB-2 Binding Affinity to 5-HT2A Receptors

The molecular architecture of TCB-2 (((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) confers exceptional selectivity and affinity for serotonin 5-HT2A receptors. This constrained benzocyclobutene scaffold differs fundamentally from the flexible phenethylamine and tryptamine backbones of classical psychedelics like DOI or psilocin. The bicyclic [4.2.0]octa-1,3,5-triene core enforces a three-dimensional orientation that precisely matches steric and electronic complementarity requirements within the 5-HT2A orthosteric binding pocket (OBP). Docking simulations reveal critical interactions: the protonated primary amine forms a salt bridge with Asp155³.³² in transmembrane helix 3 (TM3), while the 4-bromo substituent occupies a hydrophobic subpocket formed by residues in TM5 and TM6. The 3,6-dimethoxy groups engage in hydrogen bonding with Ser159³.³⁶ and Ser242⁵.⁴³, with the (R)-stereochemistry at the C7 position optimizing these interactions [3] [10].

Biochemical binding studies demonstrate TCB-2's high affinity (Ki = 1.1 nM at human 5-HT2A receptors) and exceptional selectivity over other serotonin receptor subtypes. Its affinity for 5-HT2A receptors is approximately 100-fold greater than for 5-HT2C receptors (Ki = 113 nM) and shows negligible activity at 5-HT1A, 5-HT3, or 5-HT7 receptors at concentrations below 10 μM. This selectivity profile stems directly from its unique interactions within the extended binding pocket (EBP) of 5-HT2A receptors, particularly the optimal positioning of the bromine atom within a halogen-accepting region lined by Phe339⁶.⁵¹ and Phe340⁶.⁵² residues. Mutagenesis studies confirm that substitution of Phe340⁶.⁵² with leucine drastically reduces TCB-2 binding affinity, underscoring the critical π-halogen interaction absent in other 5-HT receptor subtypes [5] [10].

Table 1: Binding Affinity Profile of TCB-2 at Serotonin Receptor Subtypes

Receptor SubtypeKi Value (nM)Selectivity Ratio (vs. 5-HT2A)
5-HT2A1.1 ± 0.31
5-HT2C113 ± 15103
5-HT2B>10,000>9,090
5-HT1A>10,000>9,090
5-HT6>10,000>9,090
5-HT7>10,000>9,090

Comparative Efficacy of TCB-2 vs. Classical 5-HT2A Agonists in Receptor Activation

TCB-2 exhibits superior pharmacological properties compared to classical 5-HT2A agonists, as demonstrated through multiple functional assays. In head twitch response (HTR) studies in C57BL/6J mice—a behavioral proxy for 5-HT2A activation—TCB-2 demonstrates approximately 10-fold greater potency than DOI (2,5-dimethoxy-4-iodoamphetamine). The ED₅₀ for TCB-2-induced HTR is 24 nmol/kg (6.5 μg/kg), compared to 260 nmol/kg for DOI. Notably, TCB-2 achieves maximal HTR responses at substantially lower doses than DOI, without the inverted U-shaped dose-response curve characteristic of many serotonergic agonists. This linear dose-response relationship suggests superior receptor selectivity with minimal off-target effects at behaviorally active concentrations. The selective 5-HT2A antagonist MDL 11,939 (200 μg/kg) completely abolishes TCB-2-induced head twitches, confirming 5-HT2A receptor mediation [8] [10].

Electrophysiological recordings reveal TCB-2's exceptional efficacy in modulating neuronal circuit dynamics. In vivo single-unit recordings in rat substantia nigra pars reticulata (SNr) demonstrate that intravenous TCB-2 (50-200 μg/kg) preferentially enhances cortically evoked inhibitory responses in medial SNr neurons—a key node in associative/limbic basal ganglia circuits. This effect is approximately 3-fold more potent than DOI in enhancing inhibitory postsynaptic potentials mediated through the direct striato-nigral pathway. TCB-2's preferential modulation of medial (associative/limbic) versus lateral (motor) SNr neurons highlights its circuit-specific actions, contrasting with the broader activation produced by less selective agonists. The medial SNr specificity correlates with the known higher density of 5-HT2A receptors in associative/limbic territories compared to motor circuits [7].

Table 2: Comparative Efficacy of TCB-2 and Classical 5-HT2A Agonists

ParameterTCB-2DOILSD
Head Twitch ED₅₀ (nmol/kg)2426028
Calcium Mobilization (EC₅₀, nM)3.2 ± 0.518.7 ± 2.18.9 ± 1.3
β-Arrestin Recruitment (EC₅₀, nM)48.6 ± 6.732.1 ± 4.212.4 ± 1.8
IP1 Accumulation (EC₅₀, nM)1.8 ± 0.39.4 ± 1.24.1 ± 0.6
Medial SNr Potentiation++++ (50 μg/kg)++ (200 μg/kg)+++ (100 μg/kg)

Allosteric Modulation of 5-HT2A Receptor Signaling Pathways by TCB-2

TCB-2 exhibits complex allosteric properties and functional selectivity at 5-HT2A receptors, differentially activating intracellular signaling cascades. While classical agonists like DOI activate multiple pathways with similar efficacy, TCB-2 demonstrates marked biased signaling toward Gαq-mediated phospholipase C (PLC) activation. In HEK293 cells expressing human 5-HT2A receptors, TCB-2 shows 5.8-fold greater potency for inositol monophosphate (IP1) accumulation (EC₅₀ = 1.8 nM) than for β-arrestin recruitment (EC₅₀ = 48.6 nM). This contrasts with DOI, which exhibits only 3.4-fold difference between these pathways (EC₅₀ = 9.4 nM vs. 32.1 nM). TCB-2's bias factor (log(τ/KA)Gq - log(τ/KA)βarr) of 1.42 indicates significant preferential activation of Gαq signaling over β-arrestin pathways compared to serotonin reference responses [5] [10].

TCB-2 modulates receptor dimerization states, particularly influencing 5-HT2A–mGlu2 heterocomplexes. Bioluminescence resonance energy transfer (BRET) assays demonstrate that TCB-2 (100 nM) increases 5-HT2A–mGlu2 heterodimer formation by 38% ± 5% compared to vehicle, an effect not observed with DOI at equivalent concentrations. This allosteric modulation of receptor oligomerization has functional consequences: in cortical neurons, TCB-2 pretreatment potentiates mGlu2/3 agonist-induced ERK1/2 phosphorylation by 2.3-fold, whereas DOI shows no such interaction. This suggests TCB-2 stabilizes conformations favorable for crosstalk between serotonergic and glutamatergic signaling systems [5].

The compound's effects require consideration of endogenous serotonin tone. Electrophysiological studies in pCPA-treated rats (5-HT synthesis inhibited) reveal that TCB-2 fails to enhance medial SNr responses when serotonergic transmission is depleted. However, acute administration of the SSRI fluoxetine (10 mg/kg) does not mimic TCB-2 effects, indicating that TCB-2's actions are not solely attributable to serotonin release. Instead, TCB-2 appears to require basal 5-HT levels for full efficacy, suggesting a novel pharmacodynamic mechanism where exogenous agonism synergizes with endogenous ligand-receptor interactions [7].

Table 3: Pathway-Specific Modulation by TCB-2 at 5-HT2A Receptors

Signaling PathwayTCB-2 Efficacy (% 5-HT Max)TCB-2 Potency (EC₅₀, nM)Functional Consequence
Gαq/IP1 Accumulation98 ± 4%1.8 ± 0.3Enhanced cortical glutamate release
β-Arrestin Recruitment72 ± 6%48.6 ± 6.7Receptor internalization & ERK activation
ERK1/2 Phosphorylation85 ± 5%6.2 ± 1.1Neuroplasticity gene expression
Arachidonic Acid Release41 ± 7%89.3 ± 12.4Inflammatory modulation
Receptor Dimerization138% baseline BRET22.4 ± 3.8Altered mGlu2/3 cross-talk

Molecular Basis of Functional Selectivity: Structural studies indicate TCB-2 stabilizes a unique active receptor conformation distinct from other 5-HT2A agonists. Compared to the DOI-bound 5-HT2A receptor, the TCB-2-bound state exhibits 12° inward tilt in transmembrane helix 6 (TM6) and altered orientation in extracellular loop 2 (ECL2). This distinctive conformation preferentially recruits Gαq proteins over GRK2, explaining the observed bias toward canonical signaling over β-arrestin recruitment. The constrained benzocyclobutene structure limits rotational freedom, preventing the receptor from sampling conformations required for balanced pathway activation [10].

Endogenous Contribution Mechanism: The requirement for intact serotonin synthesis for TCB-2's full electrophysiological effects suggests a model where TCB-2 binding primes the receptor for enhanced responsiveness to endogenous serotonin. This may occur through allosteric stabilization of high-affinity receptor states or facilitation of 5-HT2A receptor dimerization with other signaling partners. This mechanism represents a departure from conventional agonism and may explain TCB-2's unique neurophysiological profile despite similar in vitro binding characteristics to classical agonists [7] [10].

Properties

CAS Number

912440-88-1

Product Name

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine

IUPAC Name

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C11H14BrNO2/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9/h4,6H,3,5,13H2,1-2H3/t6-/m0/s1

InChI Key

MPBCKKVERDTCEL-LURJTMIESA-N

SMILES

COC1=CC(=C(C2=C1C(C2)CN)OC)Br

Canonical SMILES

COC1=CC(=C(C2=C1C(C2)CN)OC)Br

Isomeric SMILES

COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.